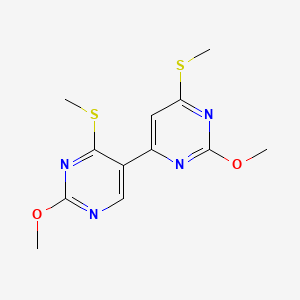
4,5'-Bipyrimidine, 2,2'-dimethoxy-4',6-bis(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5’-Bipyrimidine, 2,2’-dimethoxy-4’,6-bis(methylthio)- is a complex organic compound belonging to the class of bipyrimidines This compound is characterized by its unique structure, which includes two pyrimidine rings connected by a single bond, with methoxy and methylthio substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5’-Bipyrimidine, 2,2’-dimethoxy-4’,6-bis(methylthio)- typically involves multi-step organic reactions. One common method includes the oxidative annulation of anilines, aryl ketones, and dimethyl sulfoxide (DMSO) as a methine equivalent, promoted by potassium persulfate (K₂S₂O₈). This method allows for the formation of 4-arylpyrimidines .
Another approach involves a three-component coupling reaction catalyzed by zinc chloride (ZnCl₂), which combines functionalized enamines, triethyl orthoformate, and ammonium acetate to produce disubstituted pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4,5’-Bipyrimidine, 2,2’-dimethoxy-4’,6-bis(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the methoxy and methylthio positions, using reagents like sodium methoxide (NaOCH₃) or thiolates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol, thiolates in aprotic solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced bipyrimidines, and substituted bipyrimidine compounds with various functional groups.
Scientific Research Applications
4,5’-Bipyrimidine, 2,2’-dimethoxy-4’,6-bis(methylthio)- has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4,5’-Bipyrimidine, 2,2’-dimethoxy-4’,6-bis(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing cellular pathways and biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyrimidine: A simpler bipyrimidine compound without methoxy and methylthio substituents.
4,4’-Dimethoxy-2,2’-bipyridine: A related compound with methoxy groups but lacking the methylthio substituents.
4,4’-Dimethyl-2,2’-dipyridyl: Another bipyrimidine derivative with methyl groups instead of methoxy and methylthio groups.
Uniqueness
4,5’-Bipyrimidine, 2,2’-dimethoxy-4’,6-bis(methylthio)- is unique due to its specific combination of methoxy and methylthio substituents, which confer distinct chemical and physical properties. These substituents enhance its solubility, reactivity, and potential for forming coordination complexes, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
59549-55-2 |
|---|---|
Molecular Formula |
C12H14N4O2S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-methoxy-4-(2-methoxy-4-methylsulfanylpyrimidin-5-yl)-6-methylsulfanylpyrimidine |
InChI |
InChI=1S/C12H14N4O2S2/c1-17-11-13-6-7(10(16-11)20-4)8-5-9(19-3)15-12(14-8)18-2/h5-6H,1-4H3 |
InChI Key |
WTXIFQWYVYNEOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=N1)SC)C2=CC(=NC(=N2)OC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















